6-Bromo-5-chloropyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVVHIDHIIDPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 5 Chloropyridin 2 Ol and Its Derivatives
Regioselective Halogenation Approaches to Pyridine (B92270) Systems
Achieving regioselectivity in pyridine halogenation is a significant synthetic challenge. digitellinc.com The electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles than benzene (B151609), and the position of substitution is highly dependent on the reaction conditions and the strategy employed.
Direct Halogenation of Pyridines and Pyridine N-Oxides
Direct methods for introducing halogens onto the pyridine ring often involve harsh conditions or require activation of the substrate. These approaches can be broadly categorized by the nature of the pyridine species undergoing halogenation.
The direct electrophilic aromatic substitution (EAS) on a pyridine ring is an electronically mismatched process. nih.govchemrxiv.org The electronegative nitrogen atom deactivates the ring, making it significantly less nucleophilic than benzene. brainly.inwikipedia.org Consequently, these reactions require harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which can lead to low yields and mixtures of regioisomers. chemrxiv.org
When EAS does occur, it typically favors substitution at the 3-position, which is the most electron-rich carbon atom in the deactivated ring. quora.comresearchgate.net However, Friedel–Crafts alkylation and acylation reactions are often unsuccessful. researchgate.net These limitations have driven the development of alternative strategies to achieve controlled halogenation at various positions of the pyridine core.
One of the most effective strategies for activating the pyridine ring towards halogenation is the formation of a pyridine N-oxide. This transformation alters the electronic properties of the ring, facilitating nucleophilic attack, particularly at the C2 and C6 positions. nih.govwikipedia.org The process involves an initial oxidation of the pyridine nitrogen to form the N-oxide. wikipedia.org
The N-oxide moiety is then activated with a strong electrophile, such as oxalyl chloride, phosphorus oxychloride (POCl₃), or tosyl chloride (TsCl). researchgate.netresearchgate.net This activation step enhances the electrophilicity of the C2 and C6 carbons, allowing for the addition of a halide anion. researchgate.net Subsequent elimination affords the 2-halo-substituted pyridine. researchgate.net This deoxygenative nucleophilic halogenation strategy is highly efficient and provides practical access to a variety of 2-halo-substituted pyridines under mild conditions. researchgate.netnih.gov
Table 1: Reagents for C2-Halogenation of Pyridine N-Oxides This table is interactive. Users can sort data by clicking on the column headers.
| Activating Agent | Halogen Source | Position Selectivity | Reference |
|---|---|---|---|
| Oxalyl Chloride | Chloride from reagent | C2/C6 | researchgate.net |
| Phosphorus Oxychloride (POCl₃) | Chloride from reagent | C2/C6 | researchgate.net |
| Tosyl Chloride (TsCl) | External Halide Salt | C2/C6 | researchgate.net |
A novel and highly selective method for the C4-halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. nih.govnih.govacs.org This two-step strategy circumvents the challenges associated with direct EAS at the 4-position. nih.gov In the first step, a heterocyclic phosphine is installed at the 4-position of the pyridine ring to form a stable phosphonium (B103445) salt. nih.govacs.org
In the second step, the phosphonium group is displaced by a nucleophilic halide, such as lithium chloride or lithium bromide. nih.gov Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govacs.org This methodology is applicable to a broad range of unactivated pyridines and has proven effective for the late-stage halogenation of complex pharmaceutical compounds. nih.govnih.govacs.org The design of the phosphine reagent, particularly the incorporation of electron-deficient ligands, is crucial for enhancing the reactivity of the phosphonium salt towards the halide nucleophile. nih.gov
Table 2: Examples of C4-Halogenation using Phosphine Reagents This table is interactive. Users can sort data by clicking on the column headers.
| Pyridine Substrate | Phosphine Reagent | Halide Source | Product | Reference |
|---|---|---|---|---|
| Unactivated Pyridines | Heterocyclic Phosphines | LiCl, LiBr, LiI | 4-Halopyridines | nih.gov |
| Bisacodyl derivative | Phosphine II | LiCl | 4-Chloropyridine derivative | nih.gov |
Decarboxylative halogenation provides a strategic alternative for introducing a halogen atom onto a pyridine ring by replacing a carboxylic acid group. nih.govacs.org This method is particularly valuable for accessing regioisomers that are difficult to obtain through direct C-H functionalization. acs.org The process involves the cleavage of the carbon-carbon bond of the carboxylic acid group and trapping the resulting intermediate with a halogen source. nih.govacs.org
Modern protocols have been developed that are catalytic and operate under mild conditions. For instance, a unified approach using copper catalysis and a 365 nm LED light source can achieve the decarboxylative bromination, iodination, and chlorination of a wide array of (hetero)aryl carboxylic acids. princeton.edu This strategy is effective for all regioisomers of pyridine carboxylic acids, including picolinic, nicotinic, and isonicotinic acids, furnishing the corresponding halopyridines in good yields. princeton.edu The traditional Hunsdiecker reaction, which uses pre-formed silver carboxylate salts, is a classic example of this type of transformation. nih.govpku.edu.cn
Targeted Halogenation at Specific Ring Positions
Beyond the methods targeting specific positions like C2/C6 or C4, other innovative strategies have been developed for precise halogenation. One notable example is a ring-opening, halogenation, ring-closing sequence that achieves highly regioselective 3-halogenation. chemrxiv.orgchemrxiv.org This process temporarily transforms the electron-deficient pyridine into a series of reactive acyclic Zincke imine intermediates. chemrxiv.org These intermediates readily undergo halogenation, and subsequent ring-closure yields the 3-halopyridine. chemrxiv.orgchemrxiv.org This approach provides a solution to the long-standing challenge of synthesizing 3-halopyridines from pyridine C-H precursors, which are difficult to access via traditional EAS. chemrxiv.orgchemrxiv.org These targeted methods, along with those previously described, provide a powerful toolkit for the synthesis of complex molecules like 6-Bromo-5-chloropyridin-2-ol.
Functionalization Strategies for this compound and its Precursors
The strategic functionalization of this compound and related precursors hinges on exploiting the inherent reactivity differences between the halogen atoms and the positions on the pyridine ring. Palladium- and copper-catalyzed reactions are paramount for building molecular complexity, while nucleophilic substitution offers a classic route for introducing a variety of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For substrates like this compound, the reactivity of the carbon-halogen bonds is a critical factor. In palladium-catalyzed processes, the typical order of reactivity for halides is I > Br > Cl > F. libretexts.org This predictable selectivity allows for the targeted functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. wikipedia.org The reaction mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
In the context of this compound, the Suzuki-Miyaura reaction would be expected to occur selectively at the more reactive C-6 bromine position. This allows for the introduction of a wide range of aryl and heteroaryl groups. Studies on similar multi-halogenated pyridines have demonstrated the feasibility of such selective couplings. For instance, the Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids proceeds efficiently using a palladium acetate (B1210297) catalyst in an aqueous phase without the need for phosphine ligands, highlighting a green chemistry approach. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Aryl/Vinyl Halides | Arylboronic Acids | Pd₂(dba)₃ / P(t-Bu)₃ | Various | Organic | High |
| Aryl/Vinyl Triflates | Arylboronic Acids | Pd(OAc)₂ / PCy₃ | Various | Organic | High |
| 2,3,5-Trichloropyridine | Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | H₂O/Toluene | 95% researchgate.net |
This table presents data from analogous systems to illustrate typical reaction conditions.
The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which also serves as the solvent. organic-chemistry.org Similar to the Suzuki coupling, the reaction proceeds with high selectivity at the more reactive carbon-bromide bond over the carbon-chloride bond.
Research on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine serves as an excellent model for the expected reactivity of this compound. In this system, the bromo-substituted pyridine readily couples with a variety of terminal alkynes under mild, room-temperature conditions, demonstrating compatibility with numerous functional groups including free alcohols and protected amines. soton.ac.uk
Table 2: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes soton.ac.uk
| Alkyne Coupling Partner | Catalyst System | Base / Solvent | Conditions | Yield |
|---|---|---|---|---|
| 4-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄, CuI | Et₃N | Room Temp, 16h | 91% |
| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Room Temp, 16h | 95% |
| 3-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄, CuI | Et₃N | Room Temp, 16h | 93% |
| 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄, CuI | Et₃N | Room Temp, 16h | 96% |
This table illustrates the reaction on a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, to model the potential reactivity.
Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed methods such as Stille, Heck, and Negishi couplings offer complementary strategies for C-C bond formation. These reactions also generally favor the more labile C-Br bond over the C-Cl bond, allowing for selective functionalization at the C-6 position of the target molecule. The choice of reaction often depends on the stability and availability of the required organometallic reagent and the functional group tolerance of the specific catalytic system.
Copper-Catalyzed C-N Bond Formation Reactions
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a vital tool for synthesizing arylamines. While traditional Ullmann conditions require harsh temperatures, modern methods using various ligands have made the reaction more versatile and applicable under milder conditions. nih.gov
For substrates like this compound, forming a C-N bond can be challenging, particularly at the electron-rich C-5 position. However, research has demonstrated that a copper-catalyzed system using 1,2-diols as ligands can effectively promote amination at the C-5 position of unprotected 2-hydroxy-5-halopyridines with excellent yields. researchgate.netrsc.org This system is notable for its mild conditions and its tolerance of the unprotected hydroxyl group at the C-2 position. The study achieved selective amination at the C-5 iodo position in the presence of a C-2 bromo group, showcasing the fine-tuning possible with this methodology. researchgate.netrsc.org This suggests a viable route for functionalizing the C-5 chloro position of the target compound with various amines, heterocycles, and amides.
Table 3: Copper-Catalyzed Amination of 2-Hydroxy-5-iodopyridine (B80090) researchgate.netrsc.org
| Amine | Catalyst / Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Morpholine | CuI / trans-1,2-Cyclohexanediol | K₂CO₃ | DMSO | 98% |
| Pyrrolidine | CuI / trans-1,2-Cyclohexanediol | K₂CO₃ | DMSO | 95% |
| Indole | CuI / trans-1,2-Cyclohexanediol | K₂CO₃ | DMSO | 85% |
This table shows results for the analogous 2-hydroxy-5-iodopyridine substrate, demonstrating the efficacy of the catalytic system for C-5 functionalization.
Nucleophilic Substitution Reactions with Halogenated Pyridinols
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridines, particularly when the ring is substituted with electron-withdrawing groups like halogens. quimicaorganica.orglibretexts.org The reaction is highly regioselective, strongly favoring attack at the α (2 and 6) and γ (4) positions. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate (a Meisenheimer-like complex) through resonance. youtube.comyoutube.com
In this compound, the C-6 position is an α-position and is therefore activated for nucleophilic attack. The C-5 position is a β-position and is significantly less reactive towards SNAr. youtube.com Consequently, a strong nucleophile (e.g., methoxide, amide) would preferentially attack the C-6 carbon, leading to the displacement of the bromide ion, which is a good leaving group. The presence of two electron-withdrawing halogens further increases the electrophilicity of the ring, facilitating the substitution reaction. The hydroxyl group at C-2, being electron-donating by resonance, may slightly deactivate the ring compared to an unsubstituted pyridine, but the activation provided by the nitrogen at the α-position remains the dominant factor.
Biocatalytic Oxyfunctionalization of Pyridine Derivatives
Biocatalytic oxyfunctionalization represents a powerful and environmentally conscious approach for the synthesis of hydroxylated pyridine derivatives. This strategy utilizes biological systems, such as whole microbial cells or isolated enzymes, to catalyze the direct insertion of oxygen atoms into the pyridine ring or its substituents with high selectivity. rsc.orgasm.org These biocatalysts, including monooxygenases and dioxygenases, operate under mild reaction conditions, often overcoming challenges associated with regioselectivity that are common in traditional chemical methods. semanticscholar.orgasm.org The enzymatic reactions typically require molecular oxygen and a biological reducing agent like NADH or NADPH. semanticscholar.org The development of these "green" routes is driven by the demand for more sustainable alternatives to multi-step organic synthesis protocols for producing valuable chemical intermediates. rsc.org
Whole-cell biocatalysis is an effective method for the selective hydroxylation of pyridine derivatives, leveraging the intact enzymatic machinery of microorganisms. This approach avoids the need for costly enzyme purification and cofactor regeneration, as the cell itself provides the necessary components. nih.gov Various bacterial strains have been identified and cultivated for their ability to transform pyridine compounds. For instance, recombinant microbial cells have been successfully used to convert naturally occurring 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine, demonstrating the potential for high-titer production in a one-pot process. rsc.org
Similarly, specific strains like Ralstonia/Burkholderia sp. DSM 6920 have been shown to regioselectively hydroxylate nicotinic acid derivatives at the C2 position. nih.gov The transformation is carried out using resting cells, which efficiently convert a range of substituted nicotinic acids into their 2-hydroxy counterparts. nih.gov Another example involves Arthrobacter species, which can degrade 2-hydroxypyridine, sometimes producing a blue pigment that is likely the result of 2,3,6-trihydroxypyridine (B1195510) condensation, indicating multiple hydroxylation events. semanticscholar.org These whole-cell systems offer a practical and robust platform for generating hydroxylated pyridines, which are valuable precursors in pharmaceutical and agrochemical synthesis.
The use of isolated enzymes allows for a more precise study of reaction mechanisms and substrate scope in the oxyfunctionalization of pyridines. Flavin-dependent monooxygenases are a key class of enzymes in this context. asm.org For example, the two-component pyridine monooxygenase (PyrA) from Arthrobacter sp. strain 68b catalyzes the direct oxidative cleavage of the pyridine ring without prior hydroxylation. asm.org However, its substrate specificity has been tested, revealing that it can also convert substituted pyridines like 2-methylpyridine (B31789) and 3-methylpyridine. asm.org
Another well-studied enzyme is the 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB) from Pseudomonas putida S16, which is involved in nicotine (B1678760) degradation. asm.org This enzyme facilitates both the hydroxylation of HSP and the subsequent cleavage of its carbon-carbon side chain to yield 2,5-dihydroxypyridine. asm.org
The substrate specificity of these enzymes is a critical factor for their synthetic application. The 6-methylnicotinate-2-oxidoreductase from Ralstonia/Burkholderia sp. strain DSM 6920 exhibits a notable ability to hydroxylate various substituted nicotinic acids regioselectively at the carbon atom positioned between the ring nitrogen and the carboxyl group. nih.gov This specificity allows for the predictable synthesis of a series of hydroxylated heterocyclic acids. nih.gov
Below is a table summarizing the biotransformation of various pyridine carboxylic acids using resting cells of Ralstonia/Burkholderia sp. strain DSM 6920, highlighting the enzyme system's substrate specificity. nih.gov
| Substrate (Educt) | Product | Hydroxylation Position |
|---|---|---|
| Nicotinic acid | 2-Hydroxynicotinic acid | C2 |
| 6-Methylnicotinate | 2-Hydroxy-6-methylnicotinic acid | C2 |
| 6-Chloronicotinic acid | 2-Hydroxy-6-chloronicotinic acid | C2 |
| 5,6-Dichloronicotinic acid | 2-Hydroxy-5,6-dichloronicotinic acid | C2 |
Multi-Step Synthetic Sequences Incorporating this compound Scaffold
The this compound structure serves as a versatile scaffold in multi-step synthesis due to the differential reactivity of its halogen substituents and the presence of a hydroxyl group. This arrangement allows for sequential and site-selective modifications, enabling the construction of complex, polysubstituted pyridine systems. The bromo, chloro, and hydroxyl functionalities act as synthetic handles that can be targeted by a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further functional group interconversions. mdpi.comabertay.ac.uk
The synthesis of polysubstituted pyridines from scaffolds like this compound relies heavily on modern cross-coupling methodologies. The presence of both bromine and chlorine atoms allows for selective reactions, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions like the Suzuki or Stille couplings. mdpi.com This reactivity difference can be exploited to introduce an aryl or alkyl group at the 6-position while leaving the chlorine at the 5-position intact for a subsequent, different coupling reaction under more forcing conditions.
For example, a general strategy could involve a Suzuki cross-coupling reaction using an arylboronic acid in the presence of a palladium catalyst to selectively replace the bromine atom. mdpi.com The resulting 5-chloro-6-arylpyridin-2-ol could then undergo a second cross-coupling or a nucleophilic aromatic substitution at the C5 position to introduce a third substituent. Furthermore, the pyridin-2-ol tautomer can be converted to a 2-alkoxy or a 2-triflate group, providing another site for modification. This sequential, controlled functionalization is a cornerstone for building complex molecules with precisely defined substitution patterns around the pyridine core.
Solid-phase synthesis offers a powerful platform for generating libraries of pyridine-based derivatives from a common scaffold, facilitating high-throughput synthesis and purification. A halopyridine scaffold, such as 2-chloro-5-bromopyridine, can be effectively immobilized on a solid support, like polystyrene, through a linker. nih.gov For instance, a traceless silicon linker can be selectively introduced at the C4 position of the pyridine ring, providing a stable anchor point for subsequent chemical modifications. nih.govresearchgate.net
Once the this compound scaffold is anchored to the resin (potentially after protecting the hydroxyl group), the halogen atoms can be sequentially modified. The greater reactivity of the C-Br bond allows for selective chemistry at the C6 position, followed by reactions at the C5 position. nih.gov A variety of transformations, including Suzuki, Stille, and Sonogashira couplings, can be performed on the solid-supported substrate. After the desired sequence of reactions is complete, the final polysubstituted pyridine product is cleaved from the resin, often by removing the traceless linker, which simplifies the purification process significantly. This methodology enables the rapid and efficient creation of diverse libraries of pyridine derivatives for screening in drug discovery and materials science. nih.govresearchgate.net
Mechanistic Investigations of Reactions Involving 6 Bromo 5 Chloropyridin 2 Ol
Elucidation of Reaction Pathways for Halogenation and Functionalization
The presence of two different halogen atoms and a hydroxyl group on the pyridine (B92270) ring of 6-Bromo-5-chloropyridin-2-ol imparts a rich and varied reactivity, primarily governed by mechanisms such as nucleophilic aromatic substitution (SNAr), the formation of reactive intermediates in catalytic processes, and specific fragmentation pathways.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of this compound. This two-step addition-elimination mechanism is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing halogen substituents. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.
The relative reactivity of the bromine and chlorine substituents in SNAr reactions is dependent on the nature of the nucleophile and the reaction conditions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can lead to preferential substitution at the 6-position. However, the strong electronegativity of the chlorine atom can also activate the 5-position towards nucleophilic attack. Kinetic studies on related 6-halopurine nucleosides have shown that the displacement reactivity order can vary significantly with different nucleophiles. For instance, with butylamine (B146782) in acetonitrile, the reactivity order was found to be F > Br > Cl > I. researchgate.net
The general mechanism for an SNAr reaction on this compound can be depicted as follows:
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized Meisenheimer complex.
Leaving Group Departure: The halide ion is expelled, and the aromaticity of the pyridine ring is restored.
The reaction is typically accelerated by the presence of strong electron-withdrawing groups and is sensitive to solvent polarity.
Role of Intermediates in Catalytic Reactions
Catalytic reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the selective functionalization of this compound. The mechanism of these reactions involves a series of well-defined steps and key intermediates.
In reactions like the Suzuki-Miyaura coupling, the catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. For a dihalogenated substrate like this compound, the regioselectivity of this initial step is critical. Generally, oxidative addition is faster for heavier halogens, suggesting that the C-Br bond at the 6-position would be more reactive than the C-Cl bond at the 5-position. beilstein-journals.org
Following oxidative addition, a transmetalation step occurs where the organic group from an organoboron reagent is transferred to the palladium center. The final step is reductive elimination , which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
The nature of the phosphine (B1218219) ligands on the palladium catalyst plays a crucial role in influencing the reactivity and selectivity of the reaction. Bulky and electron-rich ligands can facilitate the oxidative addition and reductive elimination steps.
Similarly, in Buchwald-Hartwig amination reactions for the formation of C-N bonds, a palladium catalyst is employed. The mechanism also proceeds through an oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination. wikipedia.orgjk-sci.com The choice of ligand is critical for achieving high yields and selectivity. For instance, Xantphos has been shown to be an effective ligand for the amination of 6-bromo- and 6-chloropurine (B14466) nucleosides. nih.govnih.gov
Fragmentation Pathways in Phosphonium (B103445) Salt Displacements
The reaction of this compound with phosphines can lead to the formation of phosphonium salts. These salts can then undergo displacement reactions with nucleophiles. A proposed mechanism for such transformations involves the formation of N-phosphonium–pyridinium intermediates, which are highly reactive in SNAr reactions. nih.gov
Tautomerism and Its Influence on Reactivity of Pyridin-2-ol Systems
Pyridin-2-ol systems, including this compound, exist in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. rsc.orgnih.govnih.gov
The position of this equilibrium has a profound impact on the reactivity of the molecule. The pyridin-2-ol form possesses a more aromatic character and the hydroxyl group can act as a nucleophile or be deprotonated to form a phenoxide-like species. In contrast, the pyridin-2(1H)-one form has an amide-like character, and the reactivity is more typical of a lactam.
Spectroscopic studies, such as NMR and UV-Visible spectroscopy, are instrumental in determining the predominant tautomeric form in different environments. nih.govnih.gov For instance, polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents can favor the enol form. nih.govnih.gov Computational studies can also provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. scispace.comresearchgate.net
The different reactivity of the tautomers can be exploited for selective functionalization. For example, reactions that proceed via electrophilic attack on the oxygen atom will be favored by conditions that promote the enol form. Conversely, reactions involving the nitrogen atom are more likely to occur from the keto tautomer.
Chemoselectivity and Regioselectivity in Complex Transformations
The presence of two different halogen atoms in this compound presents a challenge and an opportunity for selective functionalization. The ability to selectively react at one halogen site while leaving the other intact is crucial for the synthesis of complex molecules.
In palladium-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the relative rates of oxidative addition to the C-Br and C-Cl bonds. As mentioned earlier, the C-Br bond is generally more reactive towards palladium(0) insertion. This inherent difference in reactivity allows for the selective functionalization at the 6-position. For instance, in Suzuki-Miyaura reactions of 2,4-dibromopyridine, regioselective coupling at the 2-position is observed. researchgate.net This selectivity can be further tuned by the choice of catalyst, ligands, and reaction conditions. semanticscholar.org
The following table summarizes the expected selectivity in common cross-coupling reactions based on the relative reactivity of the carbon-halogen bonds:
| Reaction | Expected Major Product | Rationale |
| Suzuki-Miyaura Coupling | Substitution at the 6-position (C-Br) | Faster oxidative addition of Pd(0) to the C-Br bond. |
| Buchwald-Hartwig Amination | Substitution at the 6-position (C-Br) | Similar to Suzuki coupling, oxidative addition is favored at the C-Br bond. |
| Sonogashira Coupling | Substitution at the 6-position (C-Br) | The reactivity trend generally follows that of other Pd-catalyzed cross-couplings. |
It is important to note that while these trends are generally observed, the selectivity can be influenced by steric effects and the electronic nature of the coupling partners.
Redox Chemistry and Associated Mechanisms
The redox chemistry of this compound is an area of interest, particularly in the context of electrochemical synthesis and the development of redox-active materials. The pyridine ring can undergo both oxidation and reduction, and the presence of halogen substituents will influence the redox potentials.
Electrochemical methods can be employed for the halogenation of heterocyclic compounds. For example, the electrochemical oxidative C-H halogenation of imidazopyridines has been reported, where the halide ion is first oxidized to generate the halogenating agent. nih.gov While this applies to C-H activation, similar principles could be explored for modifying the halogenation pattern of the title compound.
The reduction of the pyridine ring is also possible. The reduction potentials of substituted pyridines can be determined using techniques like cyclic voltammetry. Computational studies using Density Functional Theory (DFT) can also be used to predict the redox potentials of such molecules. frontiersin.org The presence of electron-withdrawing halogens is expected to make the reduction of the pyridine ring more favorable.
The mechanisms of these redox reactions can be complex, involving single-electron transfer (SET) pathways and the formation of radical intermediates. Further research is needed to fully elucidate the redox behavior of this compound and the mechanisms of its electrochemical transformations.
Computational Chemistry Approaches to 6 Bromo 5 Chloropyridin 2 Ol
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, stability, and reactivity of molecules. For 6-bromo-5-chloropyridin-2-ol, DFT can elucidate how the arrangement of chloro, bromo, and hydroxyl substituents on the pyridine (B92270) ring influences its chemical behavior.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. By optimizing the structure to find the minimum energy conformation, key geometric parameters such as bond lengths, bond angles, and dihedral angles are established. For substituted pyridines, DFT has been used to compare the geometries of different isomers and conformational states. nih.gov
Furthermore, DFT is crucial for calculating various quantum chemical descriptors that help predict reactivity. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity. These parameters, along with others like electronegativity, hardness, and softness, can be calculated to build a comprehensive reactivity profile. nih.gov
DFT is also applied to map out reaction pathways by locating and calculating the energies of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation barrier, is critical for understanding reaction kinetics. researchgate.net
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for a Related Imidazo[4,5-b]pyridine Derivative. This table demonstrates typical parameters that could be calculated for this compound to assess its reactivity. Data is adapted from a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov
| Parameter | Symbol | Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -3.1033 | Indicates electron-donating capability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.7442 | Indicates electron-accepting capability. |
| Energy Band Gap | ΔE | 2.3591 | Relates to chemical stability and reactivity. |
| Electronegativity | χ | 1.9238 | Measures the power to attract electrons. |
| Chemical Hardness | η | 1.1795 | Measures resistance to change in electron distribution. |
| Chemical Potential | μ | -1.9238 | Relates to the escaping tendency of electrons. |
| Global Electrophilicity Index | ω | 1.5651 | Quantifies electrophilic character. |
| Global Softness | σ | 0.8478 | Inverse of hardness; indicates high reactivity. |
Computational methods are invaluable for interpreting experimental spectra. DFT calculations can predict spectroscopic properties with a useful degree of accuracy.
Vibrational Frequencies: Theoretical calculations of vibrational spectra (Infrared and Raman) are routinely performed using DFT. After optimizing the molecular geometry, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. mdpi.comresearchgate.net Such analyses aid in the assignment of specific vibrational modes to the observed spectral bands. Studies on related compounds like 2-amino-5-chloropyridine (B124133) and other halogenated cytosines have demonstrated the utility of DFT in assigning vibrational spectra. researchgate.netsigmaaldrich.com
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another key application. While DFT is widely used, accurately predicting paramagnetic NMR shifts can be challenging as it requires precise calculation of hyperfine coupling constants, where DFT methods can have deficiencies. rsc.org For standard organic molecules, DFT provides reliable predictions of ¹H and ¹³C NMR chemical shifts, which are crucial for confirming molecular structures determined through synthesis.
Table 2: Example Comparison of Experimental and Calculated Vibrational Frequencies for 2-amino-5-chloropyridine. This table illustrates how DFT calculations are used to assign vibrational modes. A similar analysis could be applied to this compound. Data is based on descriptions from a study on 2-amino-5-chloropyridine. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Calculated Frequency (cm⁻¹) (DFT) | Assignment |
| N-H Stretching | 3450 | 3455 | Asymmetric stretching of NH₂ |
| N-H Stretching | 3350 | 3358 | Symmetric stretching of NH₂ |
| C-H Stretching | 3113 | 3118 | Aromatic C-H stretch |
| C=C Stretching | 1630 | 1635 | Pyridine ring stretching |
| N-H Bending | 1580 | 1585 | NH₂ scissoring |
| C-Cl Stretching | 780 | 785 | C-Cl bond stretching |
DFT is a powerful tool for elucidating the step-by-step process of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify intermediates and transition states, providing a detailed picture of how reactants are converted into products. researchgate.net For a molecule like this compound, DFT could be used to model various reactions, such as nucleophilic aromatic substitution at the positions occupied by the bromine or chlorine atoms. Theoretical investigations into electrophilic aromatic halogenation on benzene (B151609) derivatives, for instance, have successfully used DFT to evaluate reaction barriers and understand the influence of substituents on reactivity. nih.gov This approach allows for the prediction of reaction feasibility and selectivity, guiding synthetic efforts.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. researchgate.net
For this compound, MD simulations could be used to explore its conformational landscape, such as the rotation around the C-O bond of the hydroxyl group and its interaction with solvent. Studies on substituted pyridine derivatives have used MD to understand how these molecules bind to protein targets, revealing key intermolecular interactions like hydrogen bonds and electrostatic forces that stabilize the complex. nih.govnih.gov MD simulations can also reveal the preferred orientation of molecules in different environments, such as at a lipid-water interface, which can be crucial for understanding their biological activity. nih.gov For example, simulations of pyridine oximes on a metal surface have shown that the molecules tend to adopt a parallel adsorption mode. mdpi.com
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with a specific chemical property, such as reaction rate or equilibrium constant. These models often use molecular descriptors derived from computational chemistry as independent variables. mdpi.com
For a series of compounds related to this compound, a QSRR study could be developed to predict their reactivity. This would involve calculating a set of descriptors (e.g., steric, electronic, topological) for each molecule and then using statistical methods like multiple linear regression or partial least squares to build a mathematical model that relates these descriptors to an experimentally measured property. bit.edu.cnresearchgate.net Such models have been successfully used to predict properties like the gas-chromatographic retention times of halogenated aromatic compounds, demonstrating the power of QSRR in predicting chemical behavior based on molecular structure. bit.edu.cnresearchgate.net
Machine Learning Applications in Reaction Outcome Prediction and Synthesis Planning
The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming synthetic chemistry. By training algorithms on vast databases of known chemical reactions, ML models can predict the likely products of a reaction, validate proposed reaction steps, and even suggest entire synthetic pathways. nih.govnih.gov
For a target molecule like this compound, ML tools can be employed in two key ways:
Forward Reaction Prediction: Given the starting materials and reagents, an ML model can predict the major product. This is used to validate steps in a proposed synthesis, reducing the likelihood of failed reactions in the lab. nih.gov
Retrosynthesis Planning: This involves working backward from the target molecule to identify simpler, commercially available precursors. optimlpse.co.uk ML models learn chemical disconnection rules from millions of published reactions to propose plausible retrosynthetic steps, helping chemists design efficient synthetic routes. nih.govsnf.ch These purely data-driven approaches overcome the biases and incompleteness of earlier expert-system-based programs. nih.gov
Synthetic Applications As a Chemical Building Block
Role in the Construction of Complex Heterocyclic Systems
The densely functionalized nature of 6-bromo-5-chloropyridin-2-ol makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The differential reactivity of the bromine and chlorine substituents, coupled with the reactivity of the 2-pyridone ring, allows for sequential and site-selective modifications.
Synthesis of Pyridine-Fused Derivatives
The synthesis of pyridine-fused heterocycles is of great interest due to their prevalence in pharmaceuticals and functional materials. This compound can theoretically serve as a key starting material for several important classes of fused pyridines.
Pyrido[2,3-d]pyrimidines: These compounds are known for their wide range of biological activities. A plausible synthetic route could involve the initial amination of the 6-bromo position via a Buchwald-Hartwig or similar cross-coupling reaction. Subsequent reaction of the resulting 6-amino-5-chloropyridin-2-ol (B13928889) with a suitable one-carbon synthon, such as formamide (B127407) or a derivative, could lead to the formation of the fused pyrimidine (B1678525) ring.
Pyrazolo[3,4-b]pyridines: This scaffold is another important pharmacophore. A potential pathway to these derivatives could involve the reaction of this compound with hydrazine (B178648) or a substituted hydrazine. This could proceed through an initial nucleophilic substitution of the bromine atom, followed by an intramolecular cyclization.
Imidazo[4,5-b]pyridines: Known as "purine isosteres," these compounds have significant biological relevance. A synthetic strategy could involve the nitration of the pyridine (B92270) ring, followed by reduction to an amino group, and subsequent condensation with an aldehyde to form the fused imidazole (B134444) ring. The bromo and chloro substituents would remain for further functionalization.
| Fused Heterocycle | Potential Synthetic Precursor from this compound | Key Reaction Type |
| Pyrido[2,3-d]pyrimidine | 6-Amino-5-chloropyridin-2-ol | Amination, Cyclocondensation |
| Pyrazolo[3,4-b]pyridine | 6-Hydrazinyl-5-chloropyridin-2-ol | Nucleophilic Substitution, Cyclization |
| Imidazo[4,5-b]pyridine | 6-Bromo-5-chloro-3,4-diaminopyridine derivative | Nitration, Reduction, Condensation |
Precursor for Advanced Heteroaromatic Scaffolds
Beyond simple fused systems, this compound can be envisioned as a starting point for more complex, multi-ring heteroaromatic scaffolds. The sequential and chemoselective nature of cross-coupling reactions on dihalogenated pyridines allows for the controlled introduction of various aryl, heteroaryl, or alkyl groups.
For instance, a Suzuki or Stille coupling could be selectively performed at the more reactive 6-bromo position, leaving the 5-chloro position intact for a subsequent, different cross-coupling reaction. This stepwise approach enables the construction of unsymmetrically substituted bi- and terpyridine derivatives, which are important ligands in coordination chemistry and materials science.
Development of New Organic Reagents and Ligands
The electronic properties and substitution pattern of this compound make it an attractive scaffold for the development of novel organic reagents and ligands for catalysis.
Catalytic Applications
Derivatives of 2-hydroxypyridines are known to act as effective ligands in transition metal catalysis. The nitrogen and the exocyclic oxygen of the 2-pyridone tautomer can coordinate to a metal center, forming stable chelate complexes. By functionalizing the 6-bromo position of this compound with a phosphine (B1218219), amine, or other coordinating group, a variety of bidentate and pincer-type ligands could be synthesized. These ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and C-H activation processes. The electronic properties of the ligand, and thus the catalytic activity of the corresponding metal complex, could be fine-tuned by the presence of the chloro and remaining bromo or further functionalized substituents.
| Potential Ligand Type | Synthetic Modification of this compound | Potential Catalytic Application |
| P,N-Ligand | Phosphination at the 6-position | Cross-coupling, Asymmetric Hydrogenation |
| N,N-Ligand | Amination at the 6-position | Oxidation, Polymerization |
| O,N-Bidentate Ligand | Direct coordination of the pyridone moiety | Various transition metal-catalyzed reactions |
Chiral Building Blocks in Asymmetric Synthesis
While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral ligands and building blocks for asymmetric synthesis. For example, the introduction of a chiral amine at the 6-position via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination would generate a chiral pyridone derivative. These chiral molecules could then be employed as ligands in asymmetric catalysis or as chiral auxiliaries in stereoselective transformations.
Strategies for Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage in the synthetic sequence. The halogen atoms on this compound provide handles for such modifications.
A fragment of this compound could be incorporated into a larger, biologically active molecule. The bromine and chlorine atoms could then be selectively functionalized to explore the structure-activity relationship (SAR) of the parent compound. For instance, the bromine atom could be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce diverse substituents. The less reactive chlorine atom could potentially be functionalized under more forcing conditions or via a different catalytic system, allowing for a high degree of molecular diversification from a common advanced intermediate. This approach would enable the rapid generation of a library of analogs for biological screening.
| Functionalization Site | Potential Reaction | Introduced Moiety |
| 6-Bromo position | Suzuki Coupling | Aryl, Heteroaryl |
| 6-Bromo position | Sonogashira Coupling | Alkynyl |
| 6-Bromo position | Buchwald-Hartwig Amination | Amines |
| 5-Chloro position | Nucleophilic Aromatic Substitution | Alkoxy, Amino |
While direct, extensive research on the synthetic applications of this compound is not yet widespread in the literature, its chemical structure strongly suggests its utility as a versatile building block. Based on the well-established reactivity of analogous dihalogenated pyridones, it is reasonable to project its significant potential in the synthesis of complex fused heterocycles, the development of novel ligands for catalysis, and as a valuable tool in late-stage functionalization strategies for medicinal chemistry. Further exploration of the reactivity and applications of this compound is warranted and is expected to open new avenues in synthetic organic chemistry.
Engineering of Pyridine-Based Materials
The unique structural characteristics of this compound, featuring a pyridine core functionalized with two distinct halogen atoms (bromine and chlorine) and a hydroxyl group, position it as a versatile precursor in the engineering of advanced pyridine-based materials. While specific research detailing the direct polymerization of this exact molecule is not extensively documented in publicly available literature, its potential as a monomer or a key building block can be inferred from the well-established reactivity of its functional groups. The strategic placement of the bromo, chloro, and hydroxyl moieties allows for a variety of synthetic transformations, enabling the construction of functional polymers and materials with tailored properties.
The primary routes through which this compound can be incorporated into larger material structures involve leveraging the reactivity of its halogen and hydroxyl substituents in various polymerization and modification reactions. These reactions can lead to the formation of conjugated polymers, polyethers, and other functional materials with potential applications in electronics, sensing, and catalysis.
Cross-Coupling Reactions for Conjugated Polymer Synthesis
The presence of both bromine and chlorine atoms on the pyridine ring makes this compound a prime candidate for metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective and sequential functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.
This differential reactivity could be exploited to first react at the more labile C-Br position, followed by a subsequent reaction at the C-Cl position. This stepwise approach would allow for the introduction of different functionalities or the controlled growth of a polymer chain. For instance, a Suzuki coupling reaction could be employed to react the bromo position with an arylboronic acid, followed by a similar reaction at the chloro position with a different boronic acid derivative, leading to the formation of well-defined alternating copolymers.
The general scheme for such a polymerization would involve the reaction of this compound (or a derivative where the hydroxyl group is protected) with a bifunctional coupling partner.
Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Resulting Linkage |
| Suzuki Coupling | Arylboronic acid/ester | Pd catalyst, base | Aryl-Aryl |
| Stille Coupling | Organostannane | Pd catalyst | Aryl-Aryl |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Aryl-Alkyne |
| Heck Coupling | Alkene | Pd catalyst, base | Aryl-Alkene |
| Buchwald-Hartwig | Amine/Amide | Pd catalyst, base | Aryl-Nitrogen |
These polymerization reactions would yield materials where the pyridine unit is integrated into the polymer backbone, influencing the electronic and photophysical properties of the resulting material. The nitrogen atom in the pyridine ring can also serve as a site for post-polymerization modification or as a coordination site for metal ions, further expanding the functional diversity of the materials.
Nucleophilic Substitution and Polyether Formation
The hydroxyl group of this compound introduces another avenue for its incorporation into polymeric structures, primarily through nucleophilic substitution reactions to form polyethers. After conversion of the hydroxyl group to a more potent nucleophile (e.g., an alkoxide by deprotonation with a base), it can react with dihaloalkanes or other electrophilic monomers in a step-growth polymerization.
Alternatively, the halogen atoms on the pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or under specific reaction conditions. This would allow the pyridine unit to be incorporated into polymer chains via reaction with bisphenols or other dinucleophiles.
Table 2: Potential Polymerization Reactions Involving the Hydroxyl Group
| Reaction Type | Comonomer | Resulting Polymer Type |
| Williamson Ether Synthesis | Dihaloalkane | Poly(pyridyl ether) |
| Esterification | Diacyl chloride/Dicarboxylic acid | Poly(pyridyl ester) |
| Urethane Formation | Diisocyanate | Poly(pyridyl urethane) |
The materials derived from these reactions would possess different properties compared to the conjugated polymers. For instance, poly(pyridyl ether)s might exhibit enhanced thermal stability and solubility, making them suitable for applications as high-performance engineering plastics or as membrane materials.
Future Directions and Emerging Research Avenues
Sustainable Synthesis of Halogenated Pyridin-2-ols
The synthesis of halogenated pyridines has historically relied on methods that can be resource-intensive and generate hazardous waste. The future of synthesizing compounds like 6-bromo-5-chloropyridin-2-ol is increasingly tied to the principles of sustainable and green chemistry.
| Green Chemistry Principle | Application in Halogenated Pyridin-2-ol Synthesis | Potential Benefit |
| Safer Solvents & Reagents | Utilizing ionic liquids or solvent-free conditions; employing enzymatic halogenation. | Reduced toxicity and environmental waste. |
| Energy Efficiency | Microwave-assisted or ultrasonic synthesis. | Faster reaction rates and lower energy consumption. |
| Waste Prevention | Developing high-yield, atom-economical reactions. | Minimized by-product formation. |
A significant trend in modern organic synthesis is the move away from heavy metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. Research into metal-free synthesis pathways for pyridine (B92270) derivatives is gaining traction. nih.gov These methods might involve organocatalysis or leveraging the intrinsic reactivity of the starting materials under specific conditions, such as high temperature or pressure. rsc.org For a molecule like this compound, developing a catalyst-free C-H functionalization or halogenation step would represent a major advance in simplifying purification processes and reducing the environmental footprint of its synthesis. rsc.org
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of specialty chemicals. This technology allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. For the multi-step synthesis of complex pyridinols, a continuous flow approach could streamline the process, reduce manual handling, and enable easier scale-up. nih.gov This methodology is particularly advantageous for reactions that are exothermic or involve unstable intermediates, making it a promising avenue for the efficient and safe production of this compound.
Integration with Artificial Intelligence for Retrosynthesis and Reaction Discovery
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the existing functional groups on this compound (bromo, chloro, hydroxyl) dictate its known reactivity, future research will aim to uncover novel transformations. This includes exploring selective C-H functionalization at other positions on the pyridine ring, which is traditionally difficult due to the electron-deficient nature of the heterocycle. nih.gov Innovative strategies, such as using temporary ring-opening and closing sequences (e.g., via Zincke imine intermediates), could temporarily alter the electronic properties of the pyridine ring, allowing for regioselective halogenation or other functionalizations at previously inaccessible positions. nih.govchemrxiv.org Discovering such unprecedented reactivity patterns would vastly expand the synthetic utility of dihalogenated pyridinols as building blocks.
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring of Reactions
Understanding reaction mechanisms and kinetics is crucial for optimization. Advanced spectroscopic techniques are increasingly being used for in-situ (in the reaction mixture) monitoring. Techniques like Raman and Infrared (IR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without disturbing the reaction. spectroscopyonline.com This allows for a detailed understanding of the reaction progress, the identification of transient intermediates, and the rapid optimization of conditions. rsc.org Applying these methods to the synthesis of this compound would enable precise control over the halogenation steps, ensuring high selectivity and yield while minimizing the formation of impurities.
Q & A
Q. What are the standard synthetic routes for 6-Bromo-5-chloropyridin-2-ol, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine derivatives. A common route starts with 5-bromo-2-chloropyridin-3-amine, which undergoes alkylation in the presence of a base (e.g., NaH) and an alkylating agent (e.g., methyl iodide) to introduce functional groups. Temperature control (0–6°C) is critical to avoid side reactions, as higher temperatures promote decomposition .
- Key Conditions :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, 40°C | 65–70 | |
| Alkylation | NaH, THF, 0°C | 80–85 | |
| Hydroxylation | H₂O₂, AcOH, RT | 75 |
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to identify substitution patterns (e.g., hydroxyl proton at δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (C₅H₃BrClNO; [M+H]⁺ = 223.89) .
- X-ray Crystallography : Resolves regiochemistry; used in related pyridine derivatives to confirm bond angles and crystal packing .
Advanced Research Questions
Q. How can researchers address contradictory data in substitution reactions involving this compound?
- Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, temperature). For example:
- Nucleophilic Aromatic Substitution : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity. Monitor by HPLC to track competing pathways (e.g., elimination vs. substitution) .
- Regioselectivity : DFT calculations predict preferential attack at the C3 position due to electron-withdrawing effects of Br and Cl. Validate using kinetic studies (e.g., time-resolved IR) .
Q. What experimental strategies are recommended for evaluating the biological activity of this compound in drug discovery?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- SAR Studies : Synthesize derivatives (e.g., replacing Br with CF₃) and correlate structural changes with activity. Use QSAR models to predict bioactivity .
- Toxicity Profiling : Employ hepatocyte viability assays (e.g., MTT) and CYP450 inhibition studies to assess safety .
Q. How can reaction conditions be optimized to scale up the synthesis of this compound without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for coupling reactions; CuI reduces byproduct formation in Suzuki-Miyaura reactions .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >98% purity .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and detect intermediates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer : Stability varies with protonation states. Perform pH-dependent stability studies:
- UV-Vis Spectroscopy : Track degradation at λmax = 270 nm in buffers (pH 2–12).
- LC-MS : Identify decomposition products (e.g., dehalogenated pyridines) .
- Controlled Experiments : Replicate conditions from conflicting studies to isolate variables (e.g., trace metal impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
